molecular formula C12H17NO2 B12094401 Isopropyl 6-isopropylnicotinate CAS No. 95204-05-0

Isopropyl 6-isopropylnicotinate

Cat. No.: B12094401
CAS No.: 95204-05-0
M. Wt: 207.27 g/mol
InChI Key: FCTAZANVFQPCAD-UHFFFAOYSA-N
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Description

Isopropyl 6-isopropylnicotinate: is a chemical compound with the molecular formula C13H19NO2. It is an ester derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 6-isopropylnicotinate typically involves the esterification of nicotinic acid with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Nicotinic Acid+Isopropyl AlcoholAcid CatalystIsopropyl 6-isopropylnicotinate+Water\text{Nicotinic Acid} + \text{Isopropyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Nicotinic Acid+Isopropyl AlcoholAcid Catalyst​Isopropyl 6-isopropylnicotinate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product suitable for pharmaceutical and cosmetic applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Isopropyl 6-isopropylnicotinate can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and isopropyl alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nicotinic acid and isopropyl alcohol.

Scientific Research Applications

Chemistry: Isopropyl 6-isopropylnicotinate is used as a reagent in organic synthesis, particularly in the preparation of other ester derivatives and as a building block for more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor for biologically active molecules.

Medicine: this compound is investigated for its potential therapeutic applications, including its use as a vasodilator and in transdermal drug delivery systems. Research has shown its efficacy in enhancing the permeability of drugs through the skin, making it a valuable component in topical formulations.

Industry: In the cosmetic industry, this compound is used in formulations for its skin-conditioning properties. It is also explored for its potential use in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of Isopropyl 6-isopropylnicotinate involves its interaction with cellular membranes, enhancing the permeability of the skin and facilitating the transdermal delivery of active pharmaceutical ingredients. The compound acts on molecular targets such as nicotinic acid receptors, leading to vasodilation and increased blood flow .

Comparison with Similar Compounds

    Isopropyl Nicotinate: Another ester of nicotinic acid, but with a different substitution pattern.

    Menthyl Nicotinate: An ester of nicotinic acid with menthol, used for its cooling and vasodilatory effects.

    Inositol Nicotinate: A niacin ester used as a vasodilator and in dietary supplements.

Uniqueness: Isopropyl 6-isopropylnicotinate is unique due to its specific esterification pattern, which imparts distinct physicochemical properties and biological activities. Its enhanced stability and lipophilicity make it particularly suitable for transdermal drug delivery applications.

Properties

CAS No.

95204-05-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propan-2-yl 6-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H17NO2/c1-8(2)11-6-5-10(7-13-11)12(14)15-9(3)4/h5-9H,1-4H3

InChI Key

FCTAZANVFQPCAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)OC(C)C

Origin of Product

United States

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